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Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzonitrile

Cat. No.: B171853 Get Quote

In the landscape of pharmaceutical and materials science, the strategic placement of functional

groups on an aromatic ring can profoundly influence molecular properties and reactivity.

Aminodifluorobenzonitrile isomers, valued as versatile building blocks, offer a compelling case

study in how subtle structural changes dictate synthetic outcomes. This guide provides a

comparative analysis of the reactivity of these isomers, supported by available experimental

data and theoretical principles, to assist researchers, scientists, and drug development

professionals in selecting the optimal starting material for their synthetic endeavors.

Physicochemical Properties of Key
Aminodifluorobenzonitrile Isomers
A foundational understanding of the physical properties of these isomers is crucial for their

effective application in synthesis. The following table summarizes key data for three

commercially available aminodifluorobenzonitrile isomers.
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Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

2-Amino-3,5-

difluorobenzonitri

le

126674-94-0 C₇H₄F₂N₂ 154.12 85 - 88

4-Amino-3,5-

difluorobenzonitri

le

64248-63-1 C₇H₄F₂N₂ 154.12 84 - 86

2-Amino-4,6-

difluorobenzonitri

le

161957-56-8 C₇H₄F₂N₂ 154.12 104 - 108

Comparative Reactivity Analysis
While direct, side-by-side experimental comparisons of the reactivity of

aminodifluorobenzonitrile isomers are not extensively documented in the literature, a robust

qualitative comparison can be drawn from the fundamental electronic effects of the amino (-

NH₂), fluoro (-F), and nitrile (-CN) substituents.[1] The interplay of these groups governs the

reactivity of the aromatic ring, the nucleophilicity of the amino group, and the electrophilicity of

the nitrile group.

Nucleophilic Aromatic Substitution (SNAr)
The difluorinated benzene ring is generally activated towards nucleophilic aromatic substitution

(SNAr) due to the strong electron-withdrawing nature of the fluorine and nitrile groups.[2]

However, the electron-donating amino group can have a deactivating effect. The relative

positions of these groups are critical in determining the overall reactivity. For an efficient SNAr

reaction, electron-withdrawing groups should be positioned ortho or para to the leaving group

(in this case, a fluorine atom) to stabilize the negatively charged Meisenheimer intermediate.[2]

[3]
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Aminodifluorobenzonitrile Isomer

Electronic Effects of Substituents

Reactivity of Aromatic Ring
(e.g., SNAr)

-F, -CN: Activating
-NH2: Deactivating

Nucleophilicity of Amino Group

-F, -CN: Decreasing

Electrophilicity of Nitrile Group

-F, -CN: Increasing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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